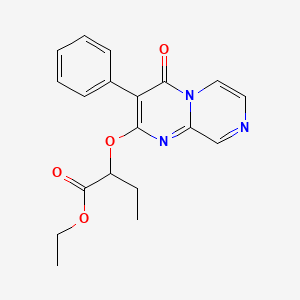
Einecs 246-462-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 246-462-9, also known as docosanoic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), is a chemical compound with the molecular formula C22H44O2.C6H15NO3 . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of docosanoic acid, compound with 2,2’,2’‘-nitrilotriethanol, involves the reaction of docosanoic acid with 2,2’,2’'-nitrilotriethanol in a 1:1 molar ratio . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to maintain consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Docosanoic acid, compound with 2,2’,2’'-nitrilotriethanol, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Docosanoic acid, compound with 2,2’,2’'-nitrilotriethanol, has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mechanism of Action
The mechanism of action of docosanoic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylundecanoic acid: (Einecs 246-164-9): This compound has a similar structure but differs in the length of the carbon chain.
Nonylphenol: (Einecs 246-672-0): Another similar compound with different functional groups and applications.
Uniqueness
Docosanoic acid, compound with 2,2’,2’‘-nitrilotriethanol, is unique due to its specific combination of docosanoic acid and 2,2’,2’'-nitrilotriethanol, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
24794-57-8 |
|---|---|
Molecular Formula |
C28H59NO5 |
Molecular Weight |
489.8 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;docosanoic acid |
InChI |
InChI=1S/C22H44O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;8-4-1-7(2-5-9)3-6-10/h2-21H2,1H3,(H,23,24);8-10H,1-6H2 |
InChI Key |
GCACVWDCQDRJLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid](/img/structure/B14705454.png)
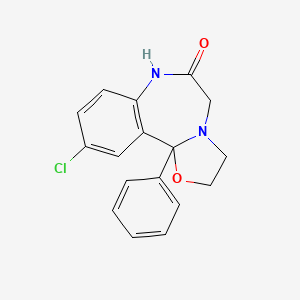
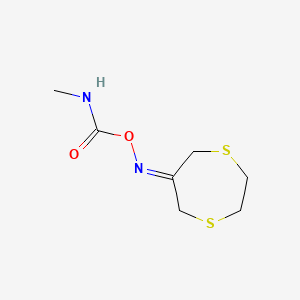
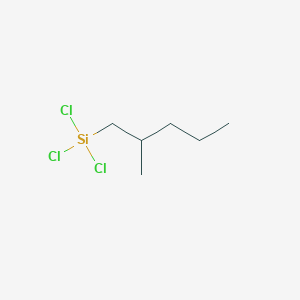

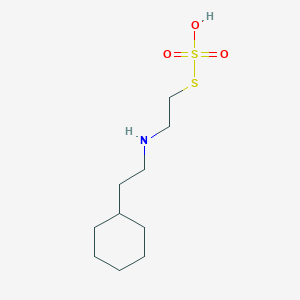
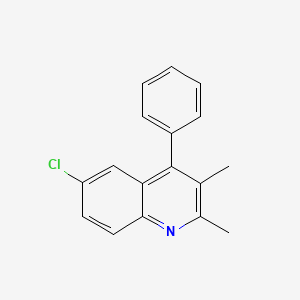

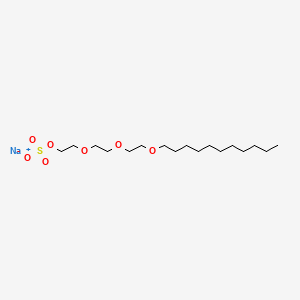
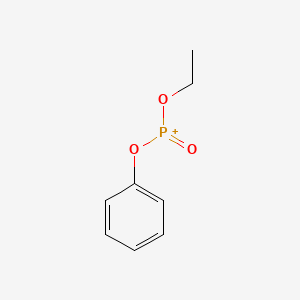


![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
